molecular formula C18H20O4S4 B14391434 [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene CAS No. 90127-79-0

[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene

Cat. No.: B14391434
CAS No.: 90127-79-0
M. Wt: 428.6 g/mol
InChI Key: TZLVZKLXPOSOHG-UHFFFAOYSA-N
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Description

[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene is a complex organic compound characterized by its unique structure, which includes multiple sulfonyl and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene typically involves multi-step organic reactions. One common method includes the condensation of sulfur-containing intermediates with benzene derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the production efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and phenylsulfanyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Known for its use in malonic ester synthesis.

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.

    Sulfur compounds: Various sulfur-containing compounds with different oxidation states.

Uniqueness

What sets [2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene apart is its specific combination of sulfonyl and phenylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90127-79-0

Molecular Formula

C18H20O4S4

Molecular Weight

428.6 g/mol

IUPAC Name

[2,2-bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene

InChI

InChI=1S/C18H20O4S4/c1-3-25(19,20)18(26(21,22)4-2)17(23-15-11-7-5-8-12-15)24-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

TZLVZKLXPOSOHG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(=C(SC1=CC=CC=C1)SC2=CC=CC=C2)S(=O)(=O)CC

Origin of Product

United States

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